2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid
CAS No.: 1445951-84-7
Cat. No.: VC3024641
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1445951-84-7 |
---|---|
Molecular Formula | C13H14N2O3 |
Molecular Weight | 246.26 g/mol |
IUPAC Name | 2-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]acetic acid |
Standard InChI | InChI=1S/C13H14N2O3/c1-18-12-4-2-10(3-5-12)8-15-9-11(7-14-15)6-13(16)17/h2-5,7,9H,6,8H2,1H3,(H,16,17) |
Standard InChI Key | SCCZLMMKSPZIHR-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CN2C=C(C=N2)CC(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)CN2C=C(C=N2)CC(=O)O |
Introduction
Physical and Chemical Properties
Structure and Identification
2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid belongs to the class of pyrazole-4-acetic acids, which are known for their diverse biological activities. The compound features a pyrazole heterocycle with a methoxybenzyl substituent and an acetic acid side chain.
Parameter | Value |
---|---|
CAS Number | 1445951-84-7 |
Molecular Formula | C13H14N2O3 |
Molecular Weight | 246.27 g/mol |
SMILES Notation | COc1ccc(cc1)Cn1ncc(c1)CC(=O)O |
IUPAC Name | 2-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)acetic acid |
InChI Key | SCCZLMMKSPZIHR-UHFFFAOYSA-N |
The structural features include a central pyrazole ring bearing an acetic acid functional group at the C4 position and a 4-methoxybenzyl group at the N1 position .
Physicochemical Properties
The physicochemical properties of 2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid determine its behavior in biological systems and its utility in chemical synthesis. Though limited data is available specifically for this compound, the following properties have been documented:
Property | Description |
---|---|
Physical Appearance | Solid |
Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF |
Stability | Stable under normal laboratory conditions |
Boiling Point | Not available |
Melting Point | Not available |
These properties influence the compound's behavior in chemical reactions and its potential biological activities .
Safety Category | Detail |
---|---|
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell P302+P352: IF ON SKIN: Wash with plenty of water P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These safety parameters are essential considerations for laboratory handling and potential pharmaceutical applications .
Synthesis Methods
Reported Yields and Reaction Conditions
Several reactions involving 2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid as a reagent have been reported with varying yields:
These examples demonstrate the utility of the compound in amide formation reactions with various substrates, though yields vary significantly depending on reaction conditions and coupling partners .
Biological and Pharmacological Properties
Receptor Interactions
Pyrazole-4-acetic acids, the class to which 2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid belongs, have been identified as CRTh2 receptor antagonists. High-throughput screening has confirmed this activity, with some compounds in this class exhibiting low nanomolar inhibition potencies. This receptor is involved in allergic inflammatory responses, suggesting potential applications in treating conditions like asthma and allergic rhinitis .
Biological Activity | Related Pyrazole Derivatives |
---|---|
Anti-inflammatory | N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine and related compounds |
Antimicrobial | 2-(2-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methyl-4-oxo-3-substituted phenyl thiazolidin-5-yl) acetic acid derivatives |
Hypoglycemic | 3-methoxy-1H-pyrazole-4-carboxylic acid and 5-[(5-aryl-1H-pyrazol-3-yl) methyl]-1H-tetrazoles |
Analgesic | Various pyrazole derivatives |
These diverse activities highlight the therapeutic potential of pyrazole-based compounds and suggest possible research directions for 2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid .
Applications in Organic Synthesis
Amide Coupling Reactions
2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid has been employed in various amide coupling reactions, serving as an important building block for the synthesis of biologically active compounds. Several coupling conditions have been documented:
Coupling Agent | Base | Solvent | Application |
---|---|---|---|
HATU | DIEA | DMF | Synthesis of N-(6-(1-methyl-1H-imidazol-5-yl)isoquinolin-3-yl)-2-(1-methyl-1H-pyrazol-4-yl)acetamide |
HATU | DIEA | DCM | Synthesis of tert-butyl 5-[(tert-butoxy)carbonylamino]-4-chloro-1H-indazole-1-carboxylate |
BOP | DIEA | DMSO | Amide formation with 5-((3R,5S)-3-Amino-5-methyl-piperidin-l-yl)-7-fluoro-quinoline-8-carbonitrile |
These synthetic applications demonstrate the versatility of the compound as a building block in medicinal chemistry and pharmaceutical research .
Derivative Formation
The acetic acid functional group provides opportunities for further derivatization, including:
-
Esterification to form corresponding esters
-
Amide formation with various amines
-
Reduction to form alcohols
-
Conversion to acid chlorides for increased reactivity
These transformations expand the utility of 2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid in the synthesis of diverse chemical libraries for drug discovery .
Structure-Activity Relationships
The biological activity of pyrazole-4-acetic acids is influenced by several structural features:
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The nature of substituents on the pyrazole ring
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The presence and position of the methoxybenzyl group
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The length and nature of the acid-containing side chain
Studies on related compounds have revealed tight structure-activity relationships (SAR), particularly for CRTh2 receptor antagonism. Optimal activity appears to require specific substituent patterns, with minor modifications often resulting in significant changes in potency .
For antimicrobial activity of related compounds, the following structural features appear important:
Structural Feature | Effect on Activity |
---|---|
Methoxy substituents | Often enhance activity |
N-substitution pattern | Critical for selectivity and potency |
Acetic acid moiety | Important for target binding |
These SAR insights provide valuable guidance for future optimization efforts targeting enhanced potency or selectivity .
Supplier | Catalog Number | Quantity | Price (as of April 2025) |
---|---|---|---|
AstaTech, Inc. | ATE443547776-100MG | 100 mg | $180.00 |
Reagentia | R00HX5T,100mg | 100 mg | Not specified |
Reagentia | R00HX5T,250mg | 250 mg | €1,226.62 |
Reagentia | R00HX5T,500mg | 500 mg | €1,698.17 |
Reagentia | R00HX5T,1g | 1 g | €2,381.61 |
These commercial sources make the compound accessible for research purposes, though at relatively high prices that reflect its specialized nature and limited production scale .
Future Research Directions
Several promising research directions for 2-(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)acetic acid can be identified:
-
Detailed evaluation of its CRTh2 antagonist activity and potential applications in inflammatory conditions
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Investigation of other potential biological activities based on the known properties of related pyrazole derivatives
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Development of improved synthetic routes to enable more efficient access to the compound and its derivatives
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Structure-activity relationship studies to optimize biological activity
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Exploration of novel applications in chemical synthesis beyond amide coupling reactions
These research directions could significantly expand our understanding of this compound's utility and applications .
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